molecular formula C9H10NNaO3 B1411342 Sodium 2-(3-methoxypyridin-2-yl)propanoate CAS No. 1803588-73-9

Sodium 2-(3-methoxypyridin-2-yl)propanoate

Cat. No. B1411342
CAS RN: 1803588-73-9
M. Wt: 203.17 g/mol
InChI Key: PYSCXNUNHRHXKX-UHFFFAOYSA-M
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Description

Sodium 2-(3-methoxypyridin-2-yl)propanoate is a chemical compound with the CAS number 1803588-73-9 . It has a molecular weight of 203.17 and a molecular formula of C9H10NNaO3 .


Molecular Structure Analysis

The InChI code for Sodium 2-(3-methoxypyridin-2-yl)propanoate is 1S/C9H11NO3.Na/c1-6(9(11)12)8-7(13-2)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Sodium methoxide-initiated condensation involving methyl cyanoacetate and methyl methoxymethyleneacetoacetate leads to the formation of a nitrite-substituted propene (glutaconic ester), which can result in various compounds like 2-pyridones, 2-pyrones, and 2-methoxypyridines, depending on the reaction conditions. This illustrates the synthetic potential and versatility of reactions involving sodium methoxides in producing diverse chemical structures (Baker et al., 1979).

Analytical Applications

  • Sodium 2-(3-methoxypyridin-2-yl)propanoate has been identified in food analysis. A method developed for its determination in foods uses solid-phase extraction and high-performance liquid chromatography, demonstrating the compound's relevance in food chemistry and safety (Ma Jian-min, 2014).

Potential in Medicinal Chemistry

  • The compound's derivatives have been explored in medicinal chemistry. For instance, its analogues have been identified as antagonists of the alpha(v)beta(3) receptor, indicating potential applications in the treatment of diseases like osteoporosis (Hutchinson et al., 2003).
  • Nucleophilic amination of methoxypyridines, including derivatives of sodium 2-(3-methoxypyridin-2-yl)propanoate, can lead to aminopyridines of medicinal interest (Pang et al., 2018).

Biophysical Interactions

  • Studies involving sodium 3-(trihydroxygermyl)propanoate, a related compound, have shown interactions with diol-containing sugar compounds, which can be vital for understanding the physiological functions of related compounds in biological systems (Shimada et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.Na/c1-6(9(11)12)8-7(13-2)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSCXNUNHRHXKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(3-methoxypyridin-2-yl)propanoate

CAS RN

1803588-73-9
Record name sodium 2-(3-methoxypyridin-2-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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